1,2-Benzisothiazole-3-acetic acid
Overview
Description
1,2-Benzisothiazole-3-acetic acid is a heterocyclic compound that belongs to the class of benzisothiazoles. This compound is characterized by a benzene ring fused to an isothiazole ring, with an acetic acid group attached at the third position.
Mechanism of Action
Target of Action
1,2-Benzisothiazole-3-acetic acid, also known as BOA, is a synthetic auxin . It has been found to interact with various targets, including 5-HT2A and D2 receptors . These receptors play a crucial role in neurotransmission, affecting mood and behavior .
Mode of Action
BOA interacts with its targets, leading to a series of biochemical reactions. For instance, it has been shown to induce shoot regeneration from leaf explants of apple . The compound’s interaction with its targets results in changes at the cellular level, affecting growth and development .
Biochemical Pathways
BOA affects various biochemical pathways. For instance, it has been implicated in the chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyl-transferase pathways . These pathways are involved in the biosynthesis of various compounds, including salicylic acid .
Pharmacokinetics
It has been noted that fluorine functionalization can significantly affect drug capacity, clearance, distribution, and metabolism .
Result of Action
The action of BOA results in various molecular and cellular effects. For instance, it has been shown to have promising anti-glycation, anticancer, antibacterial, and anti-inflammatory activities . Moreover, it has been found to have antibiotic activity against multi-drug resistant Acinetobacter baumannii .
Action Environment
The action, efficacy, and stability of BOA can be influenced by various environmental factors. For instance, supplementation of 4-hydroxybenzoate in minimal media was able to reverse 1,2-benzisoxazole’s antibacterial effects in A. baumannii . This suggests that the presence of certain compounds in the environment can affect the action of BOA.
Biochemical Analysis
Biochemical Properties
1,2-Benzisothiazole-3-acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with auxin receptors in plants, influencing growth and development . The nature of these interactions often involves binding to specific active sites on the enzymes, leading to either inhibition or activation of the enzyme’s function.
Cellular Effects
The effects of this compound on cellular processes are profound. In plant cells, it has been observed to promote adventitious shoot regeneration and in vitro rooting This compound influences cell signaling pathways, particularly those related to auxin signaling, which in turn affects gene expression and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, it has been shown to inhibit certain auxin receptors, thereby modulating plant growth and development . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its effectiveness. Over time, this compound may degrade, leading to changes in its biochemical activity. Studies have shown that its effects on cellular function can vary depending on the duration of exposure, with long-term exposure potentially leading to altered cellular responses .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. For instance, studies have indicated that high doses of similar compounds can cause skin irritation and other toxic effects . Therefore, determining the optimal dosage is critical for its safe and effective use.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The primary metabolic pathway involves its conversion to more water-soluble metabolites, which are then excreted from the body . This process ensures that the compound does not accumulate to toxic levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments . Understanding these mechanisms is essential for predicting its biological effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . For example, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to modulate enzyme activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Benzisothiazole-3-acetic acid can be synthesized through several methods. One common approach involves the reaction of 4-hydroxy-coumarin with hydroxylamine in the presence of a base. This reaction leads to the formation of the benzisothiazole ring system . Another method includes the sulfonation of 1,2-benzisoxazole-3-acetic acid using chlorosulfonic acid in a solvent mixture comprising methylene chloride and sodium hydroxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to monitor the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions: 1,2-Benzisothiazole-3-acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation may involve alkyl halides and a suitable base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzisothiazole-3-acetic acid derivatives with different oxidation states, while substitution reactions can produce halogenated or alkylated derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Comparison with Similar Compounds
1,2-Benzisothiazole-3-acetic acid can be compared with other similar compounds, such as:
1,2-Benzisoxazole-3-acetic acid: This compound shares a similar structure but contains an oxygen atom in place of the sulfur atom in the isothiazole ring.
1,2-Benzisothiazol-3(2H)-one: This compound lacks the acetic acid group and has a different set of applications and biological activities.
Uniqueness: this compound is unique due to its specific combination of a benzisothiazole ring and an acetic acid group, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial use .
Properties
IUPAC Name |
2-(1,2-benzothiazol-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c11-9(12)5-7-6-3-1-2-4-8(6)13-10-7/h1-4H,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLOCGLMEHUBAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50183519 | |
Record name | 1,2-Benzisothiazole-3-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50183519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29266-68-0 | |
Record name | 1,2-Benzisothiazole-3-acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029266680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzisothiazole-3-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50183519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1,2-benzothiazol-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of finding 1,2-benzisothiazole-3-acetic acid in Plantago major leaf extracts?
A: The identification of this compound in Plantago major leaf extracts is noteworthy as this plant has a long history of use in traditional medicine. [] While the specific biological activity of this compound within the plant remains unclear, its presence contributes to the overall chemical profile of Plantago major. Further research is needed to understand its potential role in the plant's purported therapeutic effects.
Q2: Does the presence of this compound contribute to the antibacterial activity of Plantago major leaf extracts?
A: The research primarily focuses on the overall antibacterial activity of different Plantago major leaf extracts rather than attributing it to specific compounds. [] While the study identified this compound as a major component, it doesn't directly investigate its individual antibacterial properties. Further research is needed to determine if this compound contributes to the observed antibacterial activity and, if so, through what mechanisms.
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